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Compound of Interest

Compound Name:
1H-pyrrolo[2,3-b]pyridine-2-

carbaldehyde

Cat. No.: B1291308 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 7-azaindole-2-

carbaldehyde (CAS Number: 394223-03-1), a key heterocyclic building block in medicinal

chemistry and drug discovery. The unique electronic properties of the 7-azaindole scaffold, a

bioisostere of indole, make it a valuable component in the design of novel therapeutics. This

document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data
The following tables summarize the key spectral data for 7-azaindole-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of 7-Azaindole-2-carbaldehyde
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Chemical Shift (δ) (ppm) Multiplicity Assignment

9.8 – 10.2 s H-C(O) (Aldehyde)

~8.4 d H-4

~8.2 d H-6

~7.8 s H-3

~7.2 dd H-5

>12.0 br s N-H (Pyrrole)

Note: Predicted chemical shifts. Actual values may vary depending on solvent and

concentration.

Table 2: ¹³C NMR Spectral Data of 7-Azaindole-2-carbaldehyde

Chemical Shift (δ) (ppm) Assignment

190 – 195 C=O (Aldehyde)

~150 C-7a

~145 C-2

~130 C-4

~128 C-6

~120 C-3a

~118 C-5

~115 C-3

Note: Predicted chemical shifts. Actual values may vary depending on solvent and

experimental conditions.

Infrared (IR) Spectroscopy
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Table 3: Key IR Absorption Bands for 7-Azaindole-2-carbaldehyde

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Medium, Broad N-H Stretch (Pyrrole)

~3100-3000 Medium C-H Stretch (Aromatic)

~2850, ~2750 Weak-Medium C-H Stretch (Aldehyde)

~1680-1660 Strong
C=O Stretch (Aldehyde,

conjugated)

~1600-1450 Medium-Strong
C=C and C=N Stretching

(Aromatic Rings)

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 7-Azaindole-2-carbaldehyde

m/z Interpretation

147.0553 [M+H]⁺ (Calculated for C₈H₇N₂O⁺)[1]

146 [M]⁺

118 [M-CO]⁺

91 [M-CO-HCN]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectral data are outlined below.

NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of 7-azaindole-2-carbaldehyde in approximately 0.6-0.7 mL of a suitable

deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Parameters:

Spectrometer: 400 MHz or higher field strength.

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-14 ppm.

Temperature: 298 K.

¹³C NMR Spectroscopy Parameters:

Spectrometer: 100 MHz or higher.

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy
Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

KBr Pellet: Mix approximately 1 mg of the sample with 100-200 mg of dry KBr powder. Grind

the mixture to a fine powder and press into a transparent pellet using a hydraulic press.

Data Acquisition:
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Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile.

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

Data Acquisition (Electrospray Ionization - ESI):

Ionization Mode: Positive Electrospray Ionization (ESI+).

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Capillary Voltage: 3-4 kV.

Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.

Mass Range: m/z 50-500.

Fragmentation (MS/MS): For structural elucidation, perform collision-induced dissociation

(CID) on the protonated molecular ion ([M+H]⁺).

Data Analysis Workflow
The following diagram illustrates the general workflow for the spectral analysis of 7-azaindole-

2-carbaldehyde.
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Caption: Workflow for spectral data acquisition and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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